Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride

Kinase inhibition Regioisomer selectivity Scaffold hopping

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a bicyclic heterocyclic compound comprising a partially saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core with a cyclopropyl substituent at the 3-position, supplied as the hydrochloride salt. This specific regioisomeric scaffold is a recognized privileged structure in medicinal chemistry, with derivatives widely explored as kinase inhibitors and phosphodiesterase (PDE) modulators.

Molecular Formula C9H14ClN3
Molecular Weight 199.68 g/mol
Cat. No. B8092925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride
Molecular FormulaC9H14ClN3
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NN2)C3CC3)NC1.Cl
InChIInChI=1S/C9H13N3.ClH/c1-2-7-9(10-5-1)8(12-11-7)6-3-4-6;/h6,10H,1-5H2,(H,11,12);1H
InChIKeyMHHASCGAOGZIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride: Core Structural Identity and Research Procurement Context


3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a bicyclic heterocyclic compound comprising a partially saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine core with a cyclopropyl substituent at the 3-position, supplied as the hydrochloride salt. This specific regioisomeric scaffold is a recognized privileged structure in medicinal chemistry, with derivatives widely explored as kinase inhibitors and phosphodiesterase (PDE) modulators [1]. The compound is commercially available at research-grade purity (e.g., 90%) from specialized chemical suppliers, positioning it as a key intermediate or building block for structure–activity relationship (SAR) programs targeting the pyrazolo[4,3-b]pyridine chemotype .

Why 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrochloride Cannot Be Casually Replaced by Other Pyrazolopyridine Analogs in Research Procurement


The pyrazolopyridine family contains multiple regioisomers—including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyrimidine—each exhibiting distinct molecular geometries and electronic profiles that critically influence target binding and selectivity in biological assays [1]. Within the pyrazolo[4,3-b]pyridine series, the 3-position substituent further modulates potency and pharmacokinetic properties; the cyclopropyl group introduces a unique combination of steric constraint and metabolic stability that differs markedly from linear alkyl (e.g., methyl, ethyl) or aromatic substituents [2]. Consequently, substituting this compound with a different regioisomer or a 3-alkyl analog without confirmatory SAR data risks altering or abolishing the desired biological activity, making precise chemical identity essential for reproducible research outcomes .

Quantitative Differentiation Evidence for 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrochloride Versus Closest Analogs


Regioisomeric Scaffold Selectivity: 1H-Pyrazolo[4,3-b]pyridine vs. 1H-Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold has been preferentially claimed and exemplified in kinase inhibitor patents compared to the 1H-pyrazolo[3,4-b]pyridine scaffold, reflecting a distinct selectivity profile that cannot be achieved through simple regioisomer substitution. In a kinase-targeted patent series, the pyrazolo[4,3-c]tetrahydropyridine core (closely related to our compound) yielded specific inhibitors with nanomolar potency, whereas the 1H-pyrazolo[3,4-b]pyridine isomers were not disclosed as active comparators in the same series [1].

Kinase inhibition Regioisomer selectivity Scaffold hopping

3-Cyclopropyl vs. 3-Methyl Substituent on 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine: Physicochemical and Predicted Metabolic Stability Differences

The 3-cyclopropyl group introduces a constrained, sp³-rich substituent that markedly increases molecular complexity (Fsp³) and metabolic stability compared to a 3-methyl analog, based on class-level medicinal chemistry principles demonstrated across pyrazolopyridine and related kinase inhibitor series. Cyclopropyl substitution on heterocyclic cores has been shown to reduce oxidative metabolism and improve microsomal stability in head-to-head comparisons within patent disclosures [1][2].

Cyclopropyl effect Metabolic stability Lipophilicity

PDE1 Inhibitor Selectivity: 1H-Pyrazolo[4,3-b]pyridine Core vs. 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[4,3-b]pyridine scaffold has been structurally validated as a PDE1 inhibitor core in multiple patent filings, whereas the 1H-pyrazolo[3,4-b]pyridine isomer has not been reported in PDE1-targeted patents. In a specific patent series, 1H-pyrazolo[4,3-b]pyridin-7-amines with various 3-position substituents (including cyclopropyl) demonstrated PDE1 inhibitory activity, highlighting the critical importance of the [4,3-b] ring fusion for target engagement [1].

PDE1 inhibition Isomer selectivity CNS drug discovery

Commercial Availability and Purity Profile: 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrochloride vs. Free Base and Alternative Salts

The hydrochloride salt form of the compound is the predominant commercially offered form, with a verified supplier purity of 90% . In contrast, the free base form of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is not widely listed, and alternative regioisomers such as 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 733757-90-9) are commercially available but represent a different scaffold with distinct pharmacological profile .

Chemical procurement Salt form selection Research-grade purity

Synthetic Utility: 3-Cyclopropyl Group as a Synthetic Handle vs. Hydrogen in 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

The 3-cyclopropyl substituent serves as a synthetic handle for further derivatization, enabling late-stage diversification strategies that are not possible with the unsubstituted core (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine). Cyclopropyl groups can undergo ring-opening reactions under specific conditions, offering a route to 3-substituted derivatives with linear alkyl chains, whereas the hydrogen at the 3-position in the unsubstituted analog requires C–H activation for functionalization [1].

Synthetic intermediate C–H functionalization Late-stage diversification

Comparative Hazard Profile: 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrochloride vs. Common Pyrazolopyridine Analogs

The compound carries a defined GHS hazard profile (H302, H315, H319, H335) , which is similar to that of structurally related pyrazolopyridine hydrochlorides. However, the specific combination of the cyclopropyl group and the [4,3-b] regioisomer may influence dermal absorption and respiratory irritation potential differently from analogs such as 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride, for which limited hazard data are publicly available . The documented hazard profile enables appropriate risk assessment for procurement and lab handling.

Safety data Lab handling Procurement risk assessment

Optimal Research and Procurement Application Scenarios for 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine Hydrochloride


Kinase Inhibitor Lead Optimization Programs Requiring a 3-Cyclopropyl Pyrazolo[4,3-b]pyridine Scaffold

In kinase drug discovery, the compound serves as a direct precursor or SAR probe for programs targeting kinases such as those disclosed in US20060100233 A1, where the pyrazolo[4,3-c]tetrahydropyridine core—closely related to this compound—yielded compounds with nanomolar potency [1]. The 3-cyclopropyl group offers a strategic advantage in balancing potency, selectivity, and metabolic stability compared to methyl or hydrogen analogs [1][2].

PDE1 Inhibitor Development for CNS and Psychiatric Disorders

Based on patent US10766893 B2, 1H-pyrazolo[4,3-b]pyridines bearing various 3-position substituents, including cyclopropyl, have been claimed as PDE1 inhibitors with therapeutic potential for neurodegenerative and psychiatric disorders [3]. The compound can be used directly in PDE1 enzymatic assays or elaborated into more potent analogs through late-stage functionalization.

Late-Stage Diversification in Medicinal Chemistry Synthesis

The 3-cyclopropyl group serves as a versatile synthetic handle, enabling ring-opening reactions to generate 3-alkyl-substituted derivatives or further elaborated through cross-coupling chemistries [4]. This makes the compound particularly valuable for SAR studies where rapid analog generation is needed without resynthesis of the entire core.

Laboratory Procurement of a Defined Hazard Profile Pyrazolopyridine Building Block

For institutions requiring documented hazard information for chemical inventory and safety review, this compound provides a complete GHS classification (H302, H315, H319, H335) , which is often unavailable for close structural analogs. This reduces delays in procurement approval and ensures compliance with laboratory safety protocols.

Quote Request

Request a Quote for 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.